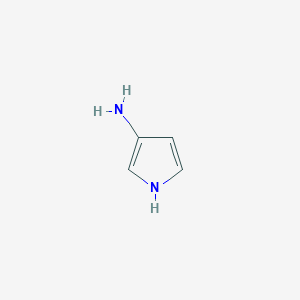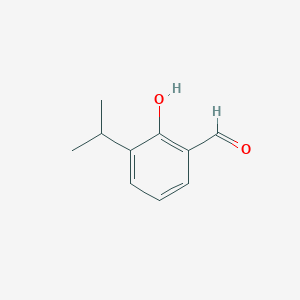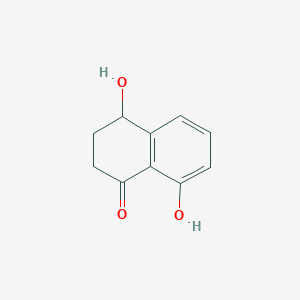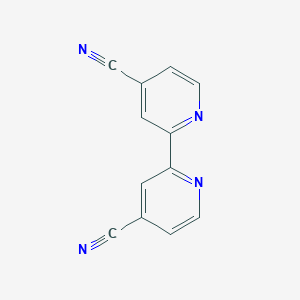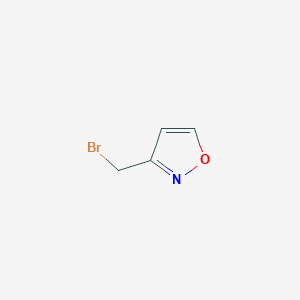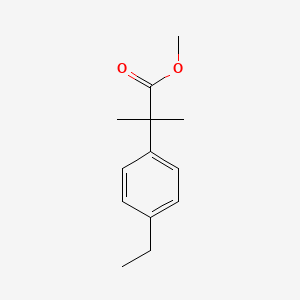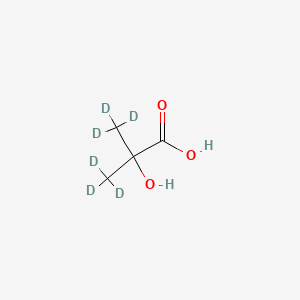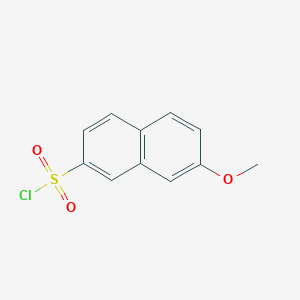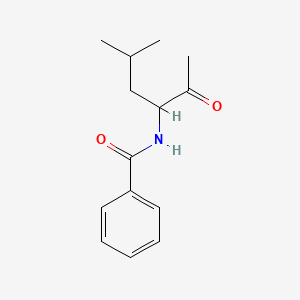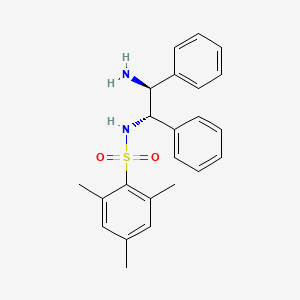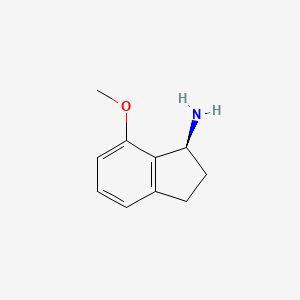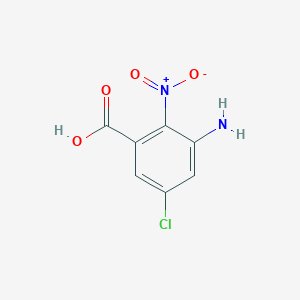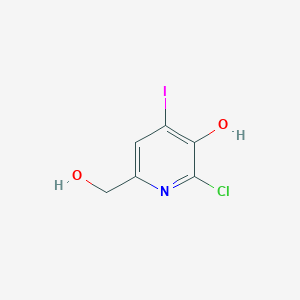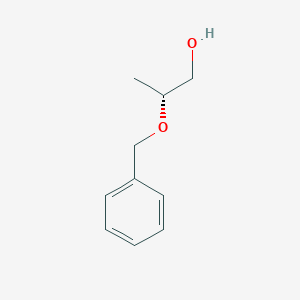
1-Propanol, 2-(phenylmethoxy)-, (2R)-
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
1-Propanol, 2-(phenylmethoxy)-, (2R)- is a white, opaque liquid. Additional physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Radiolytic Oxidation of Propan-1-ol
Scientific Field
Physical Chemistry
Summary of the Application
Propan-1-ol can undergo radiolytic oxidation, a process where radiation is used to oxidize the compound. This process is studied in the field of physical chemistry .
Methods of Application
The radiolytic oxidation of propan-1-ol involves the use of radiation to initiate the oxidation process .
Results or Outcomes
The main products of the radiolytic oxidation of propan-1-ol have been identified as hydrogen, propionaldehyde, hydrogen peroxide, propionic acid, formaldehyde, and ethane . The yield of hydrogen is lower and that of propionaldehyde three to four times higher than in deaerated propanol .
Complete Oxidation of Propan-1-ol
Scientific Field
Organic Chemistry
Summary of the Application
Propan-1-ol can be completely oxidized to form propanoic acid. This reaction is commonly studied in the field of organic chemistry .
Methods of Application
The complete oxidation of propan-1-ol is achieved by using an excess quantity of an oxidizing agent (such as sodium dichromate (VI) acidified with sulfuric acid) and heating the reaction mixture under reflux for some time .
Results or Outcomes
The end product of this reaction is propanoic acid . The presence of a carboxylic acid group can be confirmed by adding sodium carbonate solution and looking for effervescence . If the primary alcohol has been fully oxidized, there should be no aldehyde present .
Safety And Hazards
While specific safety and hazard information for 1-Propanol, 2-(phenylmethoxy)-, (2R)- is not available, related compounds have been noted to be flammable and may cause eye damage . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Eigenschaften
IUPAC Name |
(2R)-2-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRDMRLKBPUTD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465363 | |
| Record name | (2R)-2-(Benzyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Benzyloxy)propan-1-ol | |
CAS RN |
87037-69-2 | |
| Record name | (2R)-2-(Benzyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

